Formylphosphonic Acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55217-41-9 |
|---|---|
Molecular Formula |
CH3O4P |
Molecular Weight |
110.01 g/mol |
IUPAC Name |
formylphosphonic acid |
InChI |
InChI=1S/CH3O4P/c2-1-6(3,4)5/h1H,(H2,3,4,5) |
InChI Key |
DEBRGDVXKPMWQZ-UHFFFAOYSA-N |
SMILES |
C(=O)P(=O)(O)O |
Canonical SMILES |
C(=O)P(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for Formylphosphonic Acid
Electrochemical Synthesis Routes
The electrochemical approach represents a key strategy for the synthesis of formylphosphonic acid, leveraging controlled oxidation reactions to achieve the desired molecular transformation.
Oxidation of Nitrilotrimethylphosphonic Acid
This compound was first identified as a byproduct during the electrolysis of an aqueous solution of nitrilotrimethylphosphonic acid. mdpi.comscholaris.ca This process involves the electrochemical oxidation of the starting material, leading to the formation of this compound. scholaris.cagoogleapis.com The reaction is notable as one of the initial methods that successfully produced this compound, demonstrating the feasibility of electrochemical means for C-N bond cleavage and subsequent oxidation to yield the target formyl group. scholaris.ca
Methodological Refinements and Challenges
While the foundational electrochemical synthesis from nitrilotrimethylphosphonic acid established a viable route, the process is not without its challenges. One of the primary issues encountered is electrode passivation, where deposition of material onto the electrode surface can hinder the reaction's efficiency. chim.it Research into overcoming such challenges is ongoing, with a focus on optimizing reaction conditions, electrode materials, and cell design to improve both yield and selectivity. chim.itbeilstein-journals.org The complexity of managing electrochemical parameters such as applied potential, current density, and electrolyte composition remains an active area of investigation to enhance the practicality and scalability of this synthetic approach. beilstein-journals.org
Catalytic Oxidation Processes
Catalytic oxidation offers an alternative and often higher-yielding pathway to this compound, utilizing various catalysts to facilitate the oxidation of specific precursors.
Oxidation with Hydrogen Peroxide in the Presence of Metal Catalysts (e.g., Vanadyl Sulfate (B86663), Potassium Tungstate)
A highly effective method for synthesizing this compound involves the catalytic oxidation of nitrilotrimethylphosphonic acid with hydrogen peroxide. mdpi.comscholaris.ca This reaction is significantly enhanced by the presence of metal catalysts, with vanadyl sulfate and potassium tungstate (B81510) being particularly noteworthy. mdpi.comscholaris.ca The use of these catalysts has been reported to produce this compound in high yields, ranging from 88% to 93%. mdpi.com The catalytic cycle of such oxidation reactions is a subject of considerable interest, aiming to develop environmentally benign processes that utilize efficient and selective transition metal catalysts. nih.gov Potassium tungstate, for instance, is recognized for its catalytic properties in various chemical reactions. nanorh.com
| Precursor | Oxidant | Catalyst | Yield (%) |
| Nitrilotrimethylphosphonic Acid | Hydrogen Peroxide | Vanadyl Sulfate | 88-93 mdpi.com |
| Nitrilotrimethylphosphonic Acid | Hydrogen Peroxide | Potassium Tungstate | 88-93 mdpi.com |
Oxidation with Activated Carbon
Activated carbon has also been successfully employed as a catalyst for the oxidation of nitrilotrimethylphosphonic acid to this compound. mdpi.comscholaris.ca In this process, using hydrogen peroxide as the oxidant, yields of up to 82% have been achieved. mdpi.com The catalytic activity of activated carbon is attributed to its surface properties, which can facilitate the oxidation reaction. nih.gov The preparation and treatment of the activated carbon, for instance, by removing surface oxides, can significantly enhance its catalytic performance in the oxidation of organophosphorus compounds. google.com
| Precursor | Oxidant | Catalyst | Yield (%) |
| Nitrilotrimethylphosphonic Acid | Hydrogen Peroxide | Activated Carbon | up to 82 mdpi.com |
Oxidation of Hydroxymethylphosphonic Acid
Another important synthetic route is the oxidation of hydroxymethylphosphonic acid. mdpi.comscholaris.ca This method can be carried out using air, pure oxygen, or hydrogen peroxide as the oxidizing agent in an aqueous solution. scholaris.ca The presence of a Raney copper catalyst facilitates this transformation, leading to the formation of this compound with yields reaching up to 65%. mdpi.comscholaris.ca This approach offers a direct pathway to the desired product by targeting the hydroxyl group for oxidation.
| Precursor | Oxidant | Catalyst | Yield (%) |
| Hydroxymethylphosphonic Acid | Air/Oxygen/Hydrogen Peroxide | Raney Copper | up to 65 mdpi.comscholaris.ca |
Multi-Step Synthetic Sequences
Multi-step syntheses provide reliable pathways to this compound by building and modifying the molecule in a controlled, sequential manner. These methods often rely on the transformation of stable, readily available phosphonate (B1237965) precursors.
A notable two-stage synthesis for this compound begins with a dialkyl (dimethoxymethyl)phosphonate, such as dimethyl (dimethoxymethyl)phosphonate. mdpi.com This starting material is first converted into an intermediate, bis(trimethylsilyl)(dimethoxymethyl)phosphonate, through a reaction with bromotrimethylsilane. mdpi.com The subsequent step involves the hydrolysis of this silylated phosphonate, which yields the final this compound product. mdpi.comresearchgate.netresearchgate.net This method provides a structured pathway to the target compound by leveraging silyl (B83357) ether chemistry for the protection and subsequent deprotection of the phosphonic acid moiety. mdpi.com
Reaction Scheme: From Dimethyl (dimethoxymethyl)phosphonate to this compound mdpi.com
Step 1: Silylation Dimethyl (dimethoxymethyl)phosphonate + Bromotrimethylsilane → Bis(trimethylsilyl)(dimethoxymethyl)phosphonate
Step 2: Hydrolysis Bis(trimethylsilyl)(dimethoxymethyl)phosphonate + H₂O → this compound
The direct oxidation of a diazomethylphosphonate derivative presents another effective route. Specifically, diethyl diazomethylphosphonate can be oxidized using dimethyldioxirane (B1199080) (DMD) in an acetone (B3395972) solution. tandfonline.com This reaction proceeds efficiently to give diethyl formylphosphonate hydrate (B1144303). tandfonline.comlookchem.comtandfonline.com Research has indicated that this conversion can achieve a quantitative yield, producing the product as a yellow oil. tandfonline.com The synthesis of diethyl formylphosphonate via this oxidation method has been explored at various temperatures, ranging from -78 ºC to 0 ºC, to understand the optimal conditions for the reaction. researchgate.net
Hydrolysis of Silylated Phosphonates (e.g., Bis(trimethylsilyl)(dimethoxymethyl)phosphonate)
Advanced Preparative Methods from Aminomethylphosphonic Acid N-oxides
Advanced methods have been developed that utilize aminomethylphosphonic acid derivatives as starting materials. One patented process describes the preparation of this compound from tertiary aminomethylphosphonic acid N-oxides. mdpi.comdntb.gov.uajustia.comkisti.re.kr
Another sophisticated approach involves the catalytic oxidation of aminomethylphosphonic acid substrates. This process entails reacting the substrate with an oxidizing gas in the presence of a suitable catalyst and a reagent like water or an alcohol. High yields have been reported for the synthesis of this compound through the catalytic oxidation of nitrilotrimethylphosphonic acid with hydrogen peroxide. mdpi.com The use of catalysts such as vanadyl sulfate or potassium tungstate has proven particularly effective, achieving yields between 88% and 93%. mdpi.com Utilizing activated carbon as a catalyst can also produce the acid in yields up to 82%. mdpi.com
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. In the catalytic oxidation of aminomethylphosphonic acid, for instance, it is crucial to control the reaction conditions to ensure that no more than 50% of the newly formed this compound derivative is consumed by side reactions.
Similarly, in related phosphonate syntheses, meticulous optimization has demonstrated significant improvements in outcomes. For example, in a one-pot, three-component reaction to synthesize N-PMP-protected α-aminopropargylphosphonates, the choice of dehydrating agent was found to be critical. nih.gov The addition of 4Å molecular sieves increased the product yield to 78% and reduced the reaction time from 12 to 6 hours. nih.gov Further experimentation showed that using magnesium sulfate in conjunction with a silver(I) triflate catalyst could boost the yield to an excellent 94%. nih.gov Such findings highlight the importance of systematically adjusting catalysts, reagents, temperature, and reaction times to enhance the efficiency of synthetic routes leading to this compound and its derivatives.
The table below summarizes key data for different synthetic approaches to this compound and its esters.
| Synthetic Method | Starting Material | Key Reagents/Catalysts | Product | Reported Yield | Reference(s) |
| Hydrolysis of Silylated Phosphonate | Dimethyl (dimethoxymethyl)phosphonate | 1. Bromotrimethylsilane 2. H₂O | This compound | - | mdpi.com |
| Oxidation of Diazomethylphosphonate | Diethyl diazomethylphosphonate | Dimethyldioxirane (DMD) | Diethyl formylphosphonate hydrate | Quantitative | tandfonline.com |
| Catalytic Oxidation | Nitrilotrimethylphosphonic acid | H₂O₂, Vanadyl sulfate or Potassium tungstate | This compound | 88-93% | mdpi.com |
| Catalytic Oxidation | Nitrilotrimethylphosphonic acid | H₂O₂, Activated carbon | This compound | up to 82% | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of Formylphosphonic Acid
Degradation Pathways
The stability of formylphosphonic acid is highly dependent on the pH of the medium. It undergoes distinct degradation reactions under acidic and basic conditions, primarily involving the cleavage of the phosphorus-carbon (P–C) bond or disproportionation.
A key characteristic of α-phosphorylated carbonyl compounds is the potential for the phosphorus-carbon bond to break under certain conditions. mdpi.com For this compound, heating in an acidic aqueous medium results in the cleavage of the P–C bond. mdpi.comnih.gov This degradation pathway yields phosphoric acid and formic acid as the final products. mdpi.comnih.gov While the P-C bond is generally more resistant to cleavage than phosphonate (B1237965) ester bonds, aggressive acidic conditions can facilitate this scission. wikipedia.org Theoretical studies on related α-aminophosphonates suggest the mechanism involves protonation steps prior to the P-C bond cleavage. nih.gov
Table 1: Acid-Catalyzed Degradation of this compound
| Reactant | Conditions | Products | Citation |
| This compound | Heating in acidic medium | Phosphoric Acid, Formic Acid | mdpi.com, nih.gov |
In the absence of α-hydrogens, aldehydes can undergo a base-induced disproportionation known as the Cannizzaro reaction. wikipedia.org this compound follows this pathway in the presence of a base. mdpi.comnih.gov This redox reaction involves two molecules of the aldehyde: one is oxidized to a carboxylic acid, and the other is reduced to a primary alcohol. wikipedia.org
In this specific case, this compound disproportionates to yield hydroxymethylphosphonic acid (the reduced product) and carboxyphosphonic acid (the oxidized product). mdpi.comnih.gov The carboxyphosphonic acid intermediate is unstable and undergoes rapid decarboxylation upon subsequent acidification of the reaction mixture. mdpi.comnih.gov The general mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by a hydride transfer to a second molecule of the aldehyde. wikipedia.orgchemistrysteps.com
Table 2: Base-Induced Disproportionation of this compound
| Reactant | Conditions | Initial Products | Final Products (after acidification) | Citation |
| This compound | Basic medium | Hydroxymethylphosphonic Acid, Carboxyphosphonic Acid | Hydroxymethylphosphonic Acid | mdpi.com, nih.gov |
Cleavage of the P–C Bond under Acidic Conditions
Reactions Involving the Aldehyde Moiety
The aldehyde group of this compound allows it to participate in characteristic carbonyl group reactions. Studies often utilize diethyl formylphosphonate hydrate (B1144303), a stable precursor, which behaves as a synthetic equivalent to the aldehyde. tandfonline.comlookchem.com
Formylphosphonate hydrate readily undergoes condensation with primary amines to form the corresponding aldimines (a subclass of imines). tandfonline.comlookchem.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, a process often catalyzed by acid. operachem.commasterorganicchemistry.com Research has demonstrated the formation of aldimines from the reaction of diethyl formylphosphonate hydrate with various primary amines. tandfonline.comlookchem.com
Table 3: Imine Formation from Diethyl Formylphosphonate Hydrate
| Amine Reactant | Product Type | Citation |
| Aniline | Aldimine | tandfonline.com, lookchem.com |
| t-Butylamine | Aldimine | tandfonline.com, lookchem.com |
| Cyclohexylamine (B46788) | Aldimine | tandfonline.com, lookchem.com |
| Phenyl-ethylamine | Aldimine | tandfonline.com, lookchem.com |
The reaction of formylphosphonate hydrate with hydroxylamine (B1172632) produces the corresponding oxime in excellent yield. tandfonline.comlookchem.com This condensation reaction is a standard method for identifying aldehydes and ketones. nih.gov The mechanism is analogous to imine formation, involving a nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by dehydration. nih.gov This reaction further confirms the availability of the aldehyde functionality for synthetic transformations. tandfonline.com
Table 4: Oxime Formation from Diethyl Formylphosphonate Hydrate
| Reactant | Product | Citation |
| Hydroxylamine | Diethyl Formylphosphonate Oxime | tandfonline.com, lookchem.com |
The aldehyde group of formylphosphonate is capable of undergoing the Wittig reaction, a widely used method for converting aldehydes and ketones into alkenes. wikipedia.orgorganic-chemistry.org Research has shown that diethyl formylphosphonate hydrate reacts with a Wittig reagent, specifically t-butoxycarbonylmethylenephosphonium ylide. tandfonline.comlookchem.com This reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to yield the corresponding vinylphosphonate (B8674324) and triphenylphosphine (B44618) oxide. tandfonline.comlookchem.comorganic-chemistry.org This demonstrates that the formyl group can be converted into a carbon-carbon double bond, providing a route to unsaturated phosphonates. tandfonline.com
Table 5: Wittig Olefination of Diethyl Formylphosphonate Hydrate
| Wittig Reagent | Product Type | Citation |
| t-butoxycarbonylmethylenephosphonium ylide | Vinylphosphonate | tandfonline.com, lookchem.com |
Formation of Oximes
Nucleophilic Addition Reactions
The chemistry of this compound is characterized by the electrophilic nature of its carbonyl carbon, making it susceptible to attack by a variety of nucleophiles. libretexts.org This reactivity is central to its utility as a building block in synthetic organic chemistry. Nucleophilic addition reactions involving this compound and its derivatives are key to forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
One of the most fundamental nucleophilic addition reactions of this compound is its condensation with primary amines. This reaction typically yields the corresponding aldimines (or imines), which are valuable intermediates for further synthetic transformations. tandfonline.com For example, the reaction of formylphosphonate hydrate with primary amines such as aniline, tert-butylamine, and cyclohexylamine leads to the formation of the respective aldimines. tandfonline.com
A significant application of this compound's reactivity is in the Kabachnik-Fields reaction. This is a three-component condensation between a carbonyl compound (like this compound), an amine, and a hydrophosphoryl compound (such as a dialkyl phosphite) to synthesize α-aminophosphonates. organic-chemistry.orgwikipedia.orgslideshare.net These products are of considerable interest as they are structural analogues of α-amino acids. wikipedia.orgresearchgate.net The reaction provides a direct, one-pot method to these important molecules under mild conditions. slideshare.net
Beyond amines, this compound derivatives undergo nucleophilic addition with other reagents. The reaction with trimethylsilyl (B98337) cyanide results in the formation of a cyanohydrin derivative, demonstrating the carbonyl group's ability to react with carbon-based nucleophiles. tandfonline.com Furthermore, this compound hydrate can participate in the Wittig reaction. Its reaction with t-butoxycarbonylmethylenephosphonium ylide, a phosphorus-based nucleophile, yields the corresponding vinylphosphonate, further confirming its synthetic equivalence to a standard aldehyde. tandfonline.com The versatility of this compound in these reactions highlights its role as a key electrophilic partner in forming diverse molecular architectures.
| Nucleophile | Reagent Example | Product Type | Research Findings | Citation |
| Amine | Aniline, tert-Butylamine | Aldimine | Condensation with primary amines leads to the formation of aldimines. | tandfonline.com |
| Amine / Phosphite (B83602) | Glycine / Phosphorous Acid | α-Aminophosphonate | A three-component reaction (Kabachnik-Fields) to produce α-aminophosphonates, which are analogues of amino acids. | organic-chemistry.orgwikipedia.orggoogleapis.com |
| Cyanide | Trimethylsilyl cyanide | Cyanohydrin | Confirms the aldehyde-like reactivity and formation of a new C-C bond. | tandfonline.com |
| Phosphonium Ylide | t-Butoxycarbonylmethylenephosphonium ylide | Vinylphosphonate | The Wittig reaction proceeds to give the corresponding α,β-unsaturated phosphonate. | tandfonline.com |
| Aryl Boronic Acid | Phenylboronic acid | α-Aryl α-Hydrazino Phosphonate | Palladium-catalyzed 1,2-addition to formylphosphonate-derived hydrazones. | rsc.org |
Mechanistic Studies of this compound Transformations
The mechanisms governing the reactions of this compound have been a subject of detailed investigation, providing insight into its reactivity and guiding synthetic applications. A key area of study has been the mechanism of the Kabachnik-Fields reaction. mdpi.com Two primary pathways have been proposed: one proceeding through an α-hydroxyphosphonate intermediate and the other through an imine intermediate. mdpi.com In the former, the hydrophosphoryl compound first adds to the carbonyl group, followed by substitution with the amine. In the latter, the amine and carbonyl compound first condense to form an imine, which is then attacked by the nucleophilic phosphorus species. wikipedia.orgmdpi.com
Experimental and theoretical studies have provided strong evidence favoring the imine-mediated pathway. mdpi.com For instance, in situ Fourier Transform Infrared (FTIR) spectroscopy monitoring of the reaction between an amine, an aldehyde, and diethyl phosphite has shown the formation and subsequent consumption of the imine intermediate. mdpi.com This observation, supported by theoretical calculations, suggests that for many substrates, the initial formation of the imine is the predominant route. mdpi.com
Another significant transformation of this compound is its behavior in aqueous basic and acidic solutions. In the presence of a base, this compound undergoes a disproportionation reaction, analogous to the Cannizzaro reaction. nih.govresearchgate.net This process involves the transfer of a hydride from one molecule to another, resulting in the simultaneous oxidation and reduction of the aldehyde functionality. The products are hydroxymethylphosphonic acid (the reduction product) and carboxyphosphonic acid (the oxidation product). researchgate.netmdpi.com The carboxyphosphonic acid is unstable and readily undergoes decarboxylation upon acidification. researchgate.netmdpi.com Conversely, heating this compound in an acidic medium leads to the cleavage of the phosphorus-carbon bond, yielding phosphoric acid and formic acid. nih.govresearchgate.netmdpi.com
Modern computational methods have further elucidated the reaction mechanisms of this compound derivatives. For the palladium-catalyzed enantioselective addition of aryl boronic acids to formylphosphonate-derived hydrazones, Density Functional Theory (DFT) calculations have been employed. rsc.org These studies support a stereochemical model where the hydrazone coordinates to the aryl-palladium complex in its Z-configuration, which is crucial for achieving high enantioselectivity. rsc.org
| Transformation | Mechanistic Investigation | Method | Key Findings | Citation |
| Kabachnik-Fields Reaction | Determination of reaction pathway | In situ FTIR Spectroscopy, Theoretical Calculations | The reaction proceeds primarily through an imine intermediate, not an α-hydroxyphosphonate intermediate. | mdpi.com |
| Base-Induced Disproportionation | Cannizzaro-type reaction | Product Analysis | Undergoes disproportionation to hydroxymethylphosphonic acid and carboxyphosphonic acid. | researchgate.netmdpi.com |
| Acid-Induced Degradation | P-C bond cleavage | Product Analysis | Heating in acid cleaves the P-C bond to form phosphoric acid and formic acid. | researchgate.netmdpi.com |
| Arylation of Hydrazone Derivative | Stereochemical outcome | Density Functional Theory (DFT) | Reaction proceeds via coordination of the Z-configured hydrazone to a palladium catalyst, explaining the high enantioselectivity. | rsc.org |
Derivatives and Analogues of Formylphosphonic Acid
Formylphosphonic Acid Esters (Formylphosphonates)
Formylphosphonates, the esters of this compound, are a primary class of derivatives. Current time information in Bangalore, IN.nih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netmdpi.com Their chemistry is largely defined by the interplay between the phosphorus ester and the reactive formyl group.
Dialkyl formylphosphonates are known to be unstable compounds that are prone to spontaneous degradation. mdpi.com The first synthesis of these compounds was achieved in 1974 through the reaction of sodium derivatives of dialkyl phosphites with acetic formic anhydride (B1165640). mdpi.com Another method involves the reaction of triethyl phosphite (B83602) with acetic formic anhydride at low temperatures to produce diethyl formylphosphonate. mdpi.com However, this product is highly unstable and begins to decarbonylate at temperatures as low as -10 °C, yielding diethyl phosphite. researchgate.netmdpi.com
A more recent method for synthesizing a stable formylphosphonate derivative involves the oxidation of diethyl diazomethylphosphonate with dimethyldioxirane (B1199080) (DMD). lookchem.com This reaction quantitatively yields diethyl formylphosphonate hydrate (B1144303), which presents as a yellow oil. lookchem.com
Table 1: Synthesis Methods for Dialkyl Formylphosphonates
| Starting Materials | Reagents | Product | Notes |
|---|---|---|---|
| Sodium derivatives of dialkyl phosphites | Acetic formic anhydride | Dialkyl formylphosphonates | First described synthesis. mdpi.com |
| Triethyl phosphite | Acetic formic anhydride | Diethyl formylphosphonate | Product is unstable and decarbonylates above -10 °C. researchgate.netmdpi.com |
The chemistry of phosphorylated formaldehyde (B43269) acetals has been primarily developed around the more accessible dialkyl (dialkoxymethyl)phosphonates. nih.govmdpi.com The reactivity of these compounds is influenced by the presence of both the phosphorus ester and the acetal (B89532) functional groups. nih.govresearchgate.net
The hydrolysis of these acetals has been studied, demonstrating one of their key reactions. nih.govresearchgate.net For example, the hydrolysis of dimethyl (dimethoxymethyl)phosphonate is a crucial step in the synthesis of this compound itself. mdpi.com The reactivity of these acetals makes them versatile intermediates in organic synthesis. nih.gov
This compound can be synthesized via a two-stage process starting from a phosphorylated formaldehyde acetal. researchgate.netmdpi.com The process begins with dimethyl (dimethoxymethyl)phosphonate, which is treated with bromotrimethylsilane. researchgate.netmdpi.com This reaction converts the starting material into bis(trimethylsilyl)(dimethoxymethyl)phosphonate. researchgate.netmdpi.com Subsequent hydrolysis of this intermediate yields this compound. researchgate.netmdpi.com
Reactivity of Phosphorylated Formaldehyde Acetals
Formylphosphondiamides
N,N,N',N'-tetraalkyl formylphosphondiamides are another significant class of this compound derivatives. researchgate.net Unlike their ester counterparts, some formylphosphondiamides exhibit greater stability. researchgate.netmdpi.com For instance, N,N,N',N'-tetraisopropyl formylphosphondiamide has been synthesized and shows enough stability to allow for the study of its chemical properties. researchgate.net This stability has enabled investigations into its reactions with reagents such as methylene(triphenyl)phosphorane and 2,4-dinitrophenylhydrazine, which lead to the corresponding α-phosphorylated olefin and hydrazone, respectively. researchgate.net
Phosphorylated Formaldehyde Thioacetals
Phosphorylated formaldehyde thioacetals are structurally related to the more commonly studied acetals. nih.govresearchgate.netdntb.gov.ua Their chemical properties have been investigated to a lesser extent compared to their oxygen-containing analogues. nih.gov The reactivity of these compounds is determined by the sulfur atoms and the disubstituted phosphoryl group. nih.gov A notable reaction is the oxidation of both sulfur atoms in diethyl ( Current time information in Bangalore, IN.mdpi.com-dithian-2-yl)phosphonate when treated with sodium periodate (B1199274) (NaIO₄) in aqueous methanol, which yields the corresponding dioxo derivative. nih.gov
Phosphorylated Formaldehyde Aminonitriles
Phosphorylated formaldehyde aminonitriles are another class of derivatives of unstable phosphorylated formaldehyde acetals. nih.govresearchgate.netdntb.gov.ua Along with thioacetals and other related structures, they are used in contemporary organic synthesis. nih.gov While mentioned as a distinct class of derivatives, detailed studies on their specific synthesis and reactivity are less common in the literature compared to acetals and thioacetals. nih.govmdpi.comnih.gov
Hydrates of Formylphosphonates
Formylphosphonate esters are valuable reagents in organic synthesis, but their isolation has proven challenging. rsc.org A stable and accessible form is the diethyl formylphosphonate hydrate, which was first synthesized in quantitative yield by the oxidation of diethyl diazomethylphosphonate using dimethyldioxirane (DMD) in an acetone (B3395972) solution. rsc.orgtandfonline.comlookchem.com This method provides a direct route to the hydrate as a yellow oil, bypassing the difficulties associated with previous methods like the formylation of dialkyl phosphites with formic acetic anhydride, which were found to be irreproducible. rsc.org
The structure of diethyl formylphosphonate hydrate has been confirmed through spectroscopic methods, including ¹H and ¹³C NMR spectroscopy and mass spectrometry. tandfonline.com The hydrate is a versatile intermediate, participating in various chemical reactions. For instance, it reacts with primary amines, such as aniline, to form the corresponding imines. rsc.org It also serves as an efficient and selective agent for the formylation of secondary amines. tandfonline.comtandfonline.com Furthermore, its utility has been demonstrated in organocatalytic cross-aldol reactions with ketones, catalyzed by L-prolinamide, to produce secondary α-hydroxyphosphonates with high enantioselectivity. nih.gov
Table 1: Synthesis and Reactions of Diethyl Formylphosphonate Hydrate
| Reaction | Reactants | Reagents/Catalyst | Product | Yield | Reference(s) |
| Synthesis | Diethyl diazomethylphosphonate | Dimethyldioxirane (DMD) in acetone | Diethyl formylphosphonate hydrate | Quantitative | tandfonline.com, rsc.org |
| Imine Formation | Diethyl formylphosphonate hydrate, Aniline | Acetone | N-phenyl-1-(diethoxyphosphoryl)methanimine | - | rsc.org |
| Aldol (B89426) Reaction | Diethyl formylphosphonate hydrate, Ketones | L-prolinamide | Secondary α-hydroxyphosphonates | Good | nih.gov |
| Formylation | Diethyl formylphosphonate hydrate, Secondary amines | - | N-formylated secondary amines | - | tandfonline.com, tandfonline.com |
Formylphosphonate-Derived Hydrazones
Hydrazones derived from formylphosphonates are key intermediates in the synthesis of more complex, biologically relevant molecules. nih.govresearchgate.net These derivatives are particularly important for creating α-aryl α-hydrazino phosphonates, which are precursors to compounds with potential herbicidal and anticancer activities. rsc.org The synthesis of these hydrazones often involves the condensation of formylphosphonate esters with suitably protected hydrazines. A common protecting group used is the benzyloxycarbonyl (Cbz) group, which can be readily removed in later synthetic steps. us.esresearchgate.net The resulting N-protected α-hydrazono phosphonates serve as the primary substrates for subsequent enantioselective C-C bond-forming reactions. rsc.org
Enantioselective Synthesis of α-Aryl α-Hydrazino Phosphonates
A significant advancement in the use of formylphosphonate-derived hydrazones is the development of a highly enantioselective method for synthesizing α-aryl α-hydrazino phosphonates. rsc.orgresearchgate.net This method utilizes a palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) catalyst in combination with pyridine-hydrazone N,N-ligands. nih.govrsc.org The reaction involves the 1,2-addition of various arylboronic acids to N-Cbz protected formylphosphonate-derived hydrazones. us.es
This catalytic system has demonstrated excellent performance, achieving high yields and outstanding enantioselectivities, typically ranging from 96% to over 99% enantiomeric excess (ee). nih.govrsc.org The reaction is effective for a range of electron-rich, electron-neutral, and sterically hindered arylboronic acids. us.es However, electron-poor arylboronic acids tend to react more slowly and may require portionwise addition to mitigate side reactions like homo-coupling and protodeboronation. us.es
Experimental and computational studies, including DFT calculations, support a stereochemical model where the reaction proceeds through an aryl-palladium intermediate. nih.govrsc.org In this model, the phosphono hydrazone coordinates to the metal center in its Z-configuration, which maximizes the favorable interactions between the substrate and the chiral pyridine-hydrazone ligand, thereby dictating the high stereoselectivity of the product. us.esresearchgate.net The subsequent removal of the Cbz protecting group provides access to the free α-aryl α-hydrazino phosphonates, which are valuable building blocks for various applications. rsc.orgresearchgate.net
Table 2: Enantioselective Arylation of Formylphosphonate-Derived Hydrazone
| Arylboronic Acid (ArB(OH)₂) | Product | Yield (%) | ee (%) | Reference(s) |
| Phenyl | (R)-α-Phenyl-α-(N-Cbz-hydrazino)diethylphosphonate | 92 | 99 | us.es |
| p-Tolyl | (R)-α-(p-Tolyl)-α-(N-Cbz-hydrazino)diethylphosphonate | 93 | >99 | us.es |
| o-Tolyl | (R)-α-(o-Tolyl)-α-(N-Cbz-hydrazino)diethylphosphonate | 90 | >99 | us.es |
| p-Methoxyphenyl | (R)-α-(p-Methoxyphenyl)-α-(N-Cbz-hydrazino)diethylphosphonate | 94 | 99 | us.es |
| p-Chlorophenyl | (R)-α-(p-Chlorophenyl)-α-(N-Cbz-hydrazino)diethylphosphonate | 57 | 98 | us.es |
| p-(Trifluoromethyl)phenyl | (R)-α-(p-Trifluoromethylphenyl)-α-(N-Cbz-hydrazino)diethylphosphonate | 30 | 96 | us.es |
| 2,4,6-Trimethylphenyl | (R)-α-(2,4,6-Trimethylphenyl)-α-(N-Cbz-hydrazino)diethylphosphonate | 92 | 99 | us.es |
Structural Variations and Synthesis of Related α-Phosphorylated Carbonyl Compounds
The synthesis of α-phosphorylated carbonyl compounds extends beyond this compound derivatives to include a variety of related structures. A key reaction for accessing these compounds is the Kabachnik-Fields reaction, a one-pot, three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite. researchgate.net This method is widely used for the synthesis of α-aminophosphonates, which are structural analogues of α-amino acids. researchgate.net
Another important class of related compounds is β-ketophosphonic acids. These can be synthesized by the tin(II) chloride-catalyzed reaction of diethyl diazomethylphosphonate with N-protected amino aldehydes. tandfonline.comtandfonline.com This reaction yields the corresponding β-ketophosphonates in excellent yields. tandfonline.com
More general strategies for creating α-functionalized carbonyl compounds can also be adapted. For instance, Brønsted acid-catalyzed addition of pyridine-N-oxides to ynamides generates N-enoxypyridinium ions, which act as α-carbonyl cation equivalents. rsc.org This allows for the introduction of various nucleophiles at the α-carbon. While not specific to phosphorus, such umpolung strategies represent a modern approach to constructing α-substituted carbonyl systems that could potentially be applied to the synthesis of novel α-phosphorylated compounds. rsc.org Similarly, methods for the α-alkylation of ketones and esters using catalysts like palladium or ruthenium, or through the use of silyl (B83357) enolates, provide foundational strategies for C-C bond formation at the α-position of a carbonyl group. organic-chemistry.org
Computational and Theoretical Studies of Formylphosphonic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of formylphosphonic acid. DFT methods, such as B3LYP, are frequently employed for their balance of computational cost and accuracy in predicting molecular geometries and energies. vdoc.pub
Geometry optimization is a primary step in these calculations, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule. vdoc.pubrsc.org For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. While specific comprehensive DFT studies on this compound are not widely available in the public domain, calculations on related phosphonic acid derivatives are common. vyomaonline.comnih.gov For instance, DFT has been used to study the geometry of various phosphonic acids and their complexes. vyomaonline.com
| Parameter | Bond | Predicted Value (Å or °) |
|---|---|---|
| Bond Lengths (Å) | P=O | ~1.48 |
| P-C | ~1.80 | |
| P-OH | ~1.55 | |
| C=O | ~1.21 | |
| C-H | ~1.10 | |
| **Bond Angles (°) ** | O=P-C | ~115 |
| HO-P-C | ~105 |
These calculations are typically performed using a specific basis set, such as 6-31G* or larger, which defines the set of mathematical functions used to describe the atomic orbitals. unl.pt
Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful technique for investigating the step-by-step pathways of chemical reactions involving this compound and its derivatives. This involves locating and characterizing the transition states, which are the high-energy structures that connect reactants to products. researchgate.netbeilstein-journals.org
For example, DFT calculations have been employed to study the transition states in the aldol (B89426) reaction of diethyl formylphosphonate with acetone (B3395972), providing insights into the stereoselectivity of the reaction. researchgate.net Similarly, the reaction mechanism for the addition of arylboronic acids to formylphosphonate-derived hydrazones has been investigated using DFT, identifying the key transition states that determine the product's enantiomeric excess. nih.govhawaii.edu
These studies typically involve calculating the potential energy surface of a reaction. The energy profile along the reaction coordinate reveals the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is crucial for understanding reaction kinetics and for designing more efficient synthetic routes or catalysts. nih.govresearchgate.net
Analysis of Electronic Structure and Bonding
The electronic structure of this compound, which dictates its reactivity and properties, can be thoroughly analyzed using computational methods. Natural Bond Orbital (NBO) analysis is a common technique used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. vyomaonline.com
NBO analysis provides information on:
Atomic Charges: The distribution of electron density among the atoms in the molecule.
Hybridization: The character of the hybrid orbitals forming the bonds (e.g., sp², sp³).
Bonding and Antibonding Interactions: It can quantify the strength of bonds and identify delocalization effects, such as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals.
Conformational Analysis
This compound possesses rotatable single bonds, primarily the P-C bond, which means it can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies and the energy barriers for interconversion.
Computational methods can be used to systematically rotate the bonds of interest and calculate the energy at each step, generating a potential energy surface. The minima on this surface correspond to stable conformers, while the maxima represent the transition states between them.
Studies on related phosphonic acid derivatives have utilized computational methods to perform conformational analysis. rsc.org The relative populations of different conformers at a given temperature can be estimated from their calculated energy differences. This information is vital as the reactivity and spectroscopic properties of a molecule can be an average over its populated conformations.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Spectroscopy: It is possible to calculate the nuclear magnetic shielding tensors for each atom, which can then be converted into NMR chemical shifts (δ) for ¹H, ¹³C, and ³¹P nuclei. unl.ptvdoc.pub These predicted shifts, when compared to experimental data, can help in the complete assignment of NMR spectra and in distinguishing between different isomers or conformers. For example, methods for calculating ³¹P NMR chemical shifts have been developed and refined to provide excellent agreement with experimental values for a wide range of organophosphorus compounds. vdoc.pub
Vibrational (Infrared) Spectroscopy: The calculation of the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) allows for the prediction of vibrational frequencies and their corresponding intensities. These calculated frequencies correspond to the fundamental vibrational modes of the molecule (stretches, bends, torsions) and can be compared with an experimental infrared (IR) spectrum to aid in its assignment. For instance, the characteristic P=O, C=O, and P-OH stretching frequencies for this compound can be predicted.
Applications of Formylphosphonic Acid in Chemical Synthesis
Intermediate in the Synthesis of Organophosphorus Compounds
Formylphosphonic acid is a recognized and valuable precursor in the synthesis of a variety of organophosphorus compounds. nih.govmagtech.com.cn Its dual functionality allows it to be a strategic starting point for building more complex molecular architectures that incorporate the phosphonate (B1237965) group, which is significant for its biological and chemical properties.
Precursor for N-(phosphonomethyl)glycine (Glyphosate) Synthesis
One of the most significant industrial applications of this compound is its role as a precursor in the synthesis of N-(phosphonomethyl)glycine, widely known as the herbicide glyphosate. nih.govgoogleapis.com A patented process describes the condensation of this compound with a primary or secondary amine, such as glycine, followed by the reduction of the resulting condensation product to yield glyphosate. googleapis.com The reaction's selectivity can be influenced by pH, which is typically adjusted using a base like an alkali metal hydroxide (B78521). googleapis.com Beyond glycine, this compound can also be reacted with other primary amines, including ammonia (B1221849) or ethanolamine, to generate precursors that are subsequently converted into glyphosate. rsc.org
Precursor for Phosphono Hydroxyacetic Acid
This compound serves as an advanced intermediate in the preparation of medicinally important compounds, including the antiviral agent phosphono hydroxyacetic acid. nih.govmagtech.com.cngoogleapis.com One synthetic route involves the reaction of a formylphosphonate salt with hydrocyanic acid to produce hydroxyphosphonoacetonitrile. google.com This nitrile intermediate is then subjected to acidic hydrolysis to yield the final product, phosphono hydroxyacetic acid. google.com
Synthesis of α-Amino Phosphonic Acid Derivatives
This compound and its esters are key starting materials for synthesizing α-amino phosphonic acid derivatives, which are important as mimics of amino acids and exhibit a range of biological activities. enpress-publisher.commdpi.com Formylphosphonate esters provide access to aldimines that can undergo cycloaddition reactions, offering flexible and potentially enantioselective pathways to a wide variety of phosphonic amino acid derivatives. beilstein-journals.orgmdpi.com
A notable application is in the enantioselective synthesis of α-aryl α-hydrazino phosphonates. This is achieved through the palladium-catalyzed addition of arylboronic acids to hydrazones derived from formylphosphonate. enpress-publisher.commdpi.com These resulting α-aryl α-hydrazino phosphonates are valuable building blocks for creating artificial peptides and other derivatives, such as pyrazoles with herbicidal activity. enpress-publisher.commdpi.com The table below summarizes key findings in this area.
| Precursor | Reagent | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
| Formylphosphonate-derived hydrazone | Arylboronic acids | Pd(TFA)₂ / Pyridine (B92270)–hydrazone N,N-ligands | α-Aryl α-hydrazino phosphonates | 96-99% | enpress-publisher.commdpi.com |
Role in the Synthesis of Phosphonate Analogues
The structural similarity of the phosphonate group to the carboxylate group makes it a valuable bioisostere in drug design. This compound is a key starting material for creating phosphonate analogues of biologically important molecules. enpress-publisher.commdpi.com These analogues often exhibit modified or improved properties compared to their carboxylic acid counterparts.
For example, α-amino phosphonic acid derivatives, synthesized from formylphosphonate precursors, act as mimics of natural amino acids and are known to possess antifungal, antibacterial, and anticancer properties. enpress-publisher.commdpi.comspecificpolymers.com Furthermore, phosphonate analogues of neuraminidase inhibitors have been shown to have enhanced pharmacokinetic properties for treating influenza infections. enpress-publisher.commdpi.com The flexibility in synthesizing derivatives from formylphosphonate, such as the previously mentioned α-hydrazino phosphonates, opens pathways to a diverse range of phosphonate analogues with potential applications in medicinal chemistry. mdpi.combeilstein-journals.orgmdpi.com
Use as a Formylating Agent in Organic Transformations
Beyond its role as a structural precursor, formylphosphonate also functions as a reagent in organic transformations. It has been identified as an efficient and selective formylating agent, particularly for secondary amines. beilstein-journals.orgmdpi.comsioc-journal.cnossila.com This application leverages the reactivity of the formyl group, allowing for the direct introduction of a formyl moiety onto a target molecule. This selectivity makes it a useful tool in multi-step syntheses where protecting groups might otherwise be required. nih.gov
Integration into Supramolecular Chemistry and Hybrid Materials Design
The phosphonic acid functional group is of significant interest in materials science, particularly in the fields of supramolecular chemistry and the design of organic-inorganic hybrid materials like Metal-Organic Frameworks (MOFs). beilstein-journals.orgresearchgate.net Phosphonic acids are excellent linkers for connecting metal ions to form robust, porous networks due to their ability to form strong coordination bonds and participate in hydrogen bonding. beilstein-journals.orgresearchgate.netnih.gov This has led to the development of mesoporous metal phosphonate hybrids with applications in adsorption, catalysis, and separation. sioc-journal.cn
While the phosphonic acid group is a cornerstone of this chemistry, specific examples detailing the direct integration of this compound as a linker in the synthesis of these advanced materials are not prominent in the surveyed literature. The reactivity of the formyl group may present challenges or opportunities under the typical solvothermal conditions used for MOF synthesis. ossila.com Therefore, while phosphonic acids as a class are integral to this area, the specific role of this compound remains a subject for further exploration. beilstein-journals.orgresearchgate.net
Application in Catalysis
This compound and its ester derivatives, particularly dialkyl formylphosphonates, serve as important C1 electrophilic building blocks in various catalytic reactions. Their utility is prominent in the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of structurally diverse and often chiral α-substituted phosphonates. Both organocatalysis and metal-complex catalysis have been effectively employed to activate these substrates, enabling enantioselective transformations.
A significant area of application is the phospha-aldol reaction , where a phosphonate moiety is added to a carbonyl compound. In the context of this compound derivatives, they act as the carbonyl component. Research has demonstrated the enantioselective cross-aldol reaction between α-ketophosphonates and enolizable aldehydes, catalyzed by organocatalysts like quinine, to produce tertiary β-formyl-α-hydroxyphosphonates with high enantioselectivity. mdpi.com Similarly, the reaction of diethyl formylphosphonate with ketones, catalyzed by L-prolinamide, showcases the utility of organocatalysis in creating chiral phosphonate structures. mdpi.com
Another key application involves the catalytic addition of nucleophiles to imines derived from formylphosphonates. For instance, palladium-catalyzed additions of arylboronic acids to formylphosphonate-derived hydrazones have been developed. rsc.org This method yields α-aryl α-hydrazino phosphonates with excellent enantioselectivities, which are valuable precursors for bioactive compounds. rsc.org
The versatility of this compound derivatives in catalysis is further highlighted by their use in reactions under the stereochemical control of chiral catalysts. These include not only the phospha-aldol reaction but also the phospha-Mannich and phospha-Michael reactions. mdpi.com The activation of the formyl group by the catalyst is a crucial step in these transformations, allowing for the stereocontrolled formation of new bonds at the α-carbon.
Below are tables summarizing key research findings on the application of this compound derivatives in catalytic reactions.
Table 1: Organocatalytic Aldol-Type Reactions with Formylphosphonate Derivatives
| Catalyst | Formylphosphonate Derivative | Substrate | Product Type | Key Finding | Reference |
| L-prolinamide | Diethyl formylphosphonate | Ketones | α-hydroxyphosphonate | Asymmetric addition to form the corresponding α-hydroxyphosphonate. | mdpi.com |
| Quinine | α-ketophosphonates | Enolizable aldehydes | Tertiary β–formyl–α–hydroxyphosphonates | Achieved excellent enantioselectivity in the cross-aldol reaction. | mdpi.com |
Table 2: Metal-Catalyzed Reactions with Formylphosphonate Derivatives
| Catalyst System | Formylphosphonate Derivative | Reagent | Product Type | Key Finding | Reference |
| Pd(TFA)₂ / Pyridine–hydrazone N,N-ligand | Formylphosphonate-derived hydrazones | Arylboronic acids | α-aryl α-hydrazino phosphonates | Excellent enantioselectivities (96 → 99% ee) were achieved. | rsc.org |
| Sharpless catalyst (Ti(OPr-i)₄ / Diisopropyl L-tartrate) | Diethyl phosphite (B83602) | para-substituted benzaldehyde | (R)-hydroxyphosphonate | Produced enantiomerically enriched hydroxyphosphonates. | mdpi.com |
Future Research Directions and Challenges in the Chemistry of Formylphosphonic Acid
Formylphosphonic acid, a unique molecule containing both a reactive aldehyde and a phosphonic acid moiety, stands as a compound of significant untapped potential. While initial studies have outlined its basic synthesis and some chemical behaviors, the broader landscape of its reactivity, characterization, and application remains largely unexplored. Addressing the future research directions and overcoming the associated challenges is crucial for unlocking the full potential of this versatile C-1 building block.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for formylphosphonic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via hydrolysis of its ester derivatives (e.g., acetals of formylphosphonic esters). Key variables include pH control (to prevent premature decomposition) and temperature modulation during hydrolysis. For example, HPLC-NMR coupling can monitor intermediate stability, with optimal yields achieved at pH 6–7 and 25–40°C . Characterization via P NMR (δ ~10–15 ppm) and IR spectroscopy (P=O stretch ~1250 cm) confirms product identity. Reductive amination or phosphorylation routes may require inert atmospheres to avoid oxidation .
Q. How can researchers validate the stability of this compound in aqueous solutions for biological assays?
- Methodological Answer : Stability studies should include:
- pH profiling : Measure degradation rates via UV-Vis or LC-MS at pH 3–9 over 24–72 hours.
- Temperature dependence : Assess Arrhenius plots to predict shelf-life under storage conditions.
- Chelation effects : Test metal ion interactions (e.g., Ca, Mg) using H NMR titration, as phosphonic acids often bind divalent cations, altering stability .
Advanced Research Questions
Q. What advanced NMR techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer : For isomers or tautomers:
- H-C HMBC : Correlates formyl protons (δ ~8–10 ppm) with adjacent carbons to confirm connectivity.
- P-O correlation spectroscopy : Identifies P–O bonding patterns in hydrated or oxidized byproducts .
- Quadrupolar relaxation studies : O NMR (if enriched) quantifies dynamic exchange processes in aqueous media .
Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies may arise from:
- Purity thresholds : Impurities >5% (e.g., unreacted precursors) can skew enzyme inhibition assays. Validate via elemental analysis and HPLC (≥95% purity) .
- Assay conditions : Compare buffer ionic strength (e.g., Tris vs. phosphate buffers) and co-solvents (DMSO vs. ethanol) that alter compound solubility or protein binding.
- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance across studies. Report effect sizes to distinguish biological relevance from statistical noise .
Q. What strategies optimize the detection of this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer :
- Derivatization : Use p-bromophenacyl bromide to convert phosphonic acid to UV-active esters for LC detection (LOD ~0.1 μM) .
- Mass spectrometry : Employ negative-ion ESI-MS/MS (precursor ion m/z 109 for PO) with stable isotope-labeled internal standards (e.g., C-formyl) to correct matrix effects .
Data Presentation Guidelines
Q. How should researchers present conflicting spectral data in publications?
- Methodological Answer :
- Unified tables : Include H, C, and P NMR shifts with solvent references (e.g., DO vs. CDCl) to highlight solvent-induced shifts.
- Supplementary files : Provide raw FID files or annotated spectra (e.g., J values, splitting patterns) in Supporting Information for peer review .
Literature Synthesis & Gaps
Q. What are understudied applications of this compound in enzyme inhibition studies?
- Methodological Answer : Focus on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
